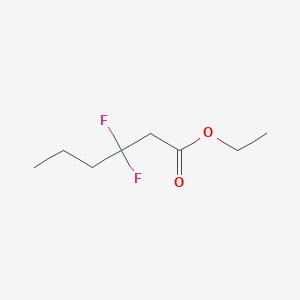

3,3-Difluorohexanoic acid ethyl ester

Beschreibung

Significance of Vicinal Difluorination in Organic Synthesis and Molecular Design

In the realm of molecular design, the precise placement of fluorine atoms is crucial. One important structural motif is the vicinal difluoride, where two fluorine atoms are attached to adjacent carbon atoms. This arrangement imparts unique conformational constraints and electronic properties to a molecule. The synthesis of these vicinal difluorinated compounds is a key challenge and area of research in organic chemistry. researchgate.net The incorporation of vicinal difluorides can significantly influence a molecule's pharmacological profile, making it a powerful strategy in the development of new therapeutic agents. researchgate.net

It is important to distinguish this from another common arrangement, the geminal difluoride, where two fluorine atoms are attached to the same carbon atom, creating a CF₂ group. The subject of this article, 3,3-Difluorohexanoic acid ethyl ester , features this geminal difluorination. The geminal difluoromethyl group is a significant bioisostere, capable of mimicking other groups in a biological context while offering improved metabolic stability. nih.govacs.org Studies have shown that geminal difluorination can enhance the metabolic stability of molecules and influence key physicochemical properties relevant to drug design, such as acidity, lipophilicity, and aqueous solubility. nih.gov

Overview of Ethyl Esters as Versatile Synthetic Intermediates

Esters are a fundamental class of organic compounds, widely recognized for their roles as intermediates in various synthetic transformations and as building blocks for more complex molecules. numberanalytics.com Ethyl esters, specifically, are organic compounds formed from the reaction of ethanol (B145695) with a carboxylic acid. biviture.com They are valued for their utility as solvents, intermediates, and additives across numerous industries, including pharmaceuticals. biviture.com

The reactivity of the ester group allows for a variety of chemical transformations. fiveable.me For instance, esters can undergo hydrolysis to yield the parent carboxylic acid and alcohol, or transesterification to form a different ester. numberanalytics.com This versatility makes molecules containing an ethyl ester group, such as this compound, valuable starting points for the synthesis of a wide array of other compounds. Their role as synthetic intermediates is a cornerstone of modern organic chemistry. numberanalytics.comworktribe.com

Research Trajectories for this compound within the Context of Organofluorine Chemistry

This compound emerges as a specialized building block within the broader field of organofluorine chemistry. Its structure combines the versatile reactivity of an ethyl ester with the property-modifying effects of a geminal difluoro group. Research involving this and similar compounds is directed toward leveraging these features for specific applications.

The primary research trajectory for this compound is its use as a synthetic intermediate for creating more complex fluorinated molecules. The presence of the CF₂ group can confer enhanced metabolic stability, a highly desirable trait in the design of new pharmaceuticals. alfa-chemistry.com Therefore, this compound can serve as a starting material for novel drug candidates where this stability is crucial. The ester functional group provides a reactive handle for chemists to elaborate the carbon skeleton, building molecules with specific biological targets in mind. Future research will likely focus on incorporating this difluorinated hexanoate (B1226103) structure into larger, more complex bioactive scaffolds to explore its impact on efficacy and pharmacokinetics.

Data Tables

Table 1: Chemical Identification and Properties of this compound

| Identifier | Value |

| CAS Number | 175286-67-6 |

| Molecular Formula | C₈H₁₄F₂O₂ |

| Molecular Weight | 180.19 g/mol cymitquimica.com |

| Synonyms | Ethyl 3,3-difluorohexanoate |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3,3-difluorohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-3-5-8(9,10)6-7(11)12-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHBUIFJZZLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 3,3 Difluorohexanoic Acid Ethyl Ester

Influence of the Geminal Difluoro Moiety on Ester Reactivity

The two fluorine atoms attached to the same carbon atom (a geminal arrangement) are central to the chemical behavior of 3,3-Difluorohexanoic acid ethyl ester. Their effects can be categorized into electronic and steric influences, which collectively modulate the reactivity of the nearby ester group.

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect). nih.gov In this compound, the two fluorine atoms at the C3 position pull electron density away from the adjacent carbon atoms along the hexanoic acid chain. This inductive effect has several important consequences for the reactivity of the ester group:

Increased Electrophilicity of the Carbonyl Carbon: The strong electron-withdrawing nature of the geminal difluoro group is transmitted through the sigma bonds, making the carbonyl carbon of the ester more electron-deficient and thus more electrophilic. This heightened electrophilicity renders the ester more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Stabilization of Intermediates: The inductive effect of fluorine can stabilize negatively charged intermediates that may form during a reaction. For instance, in a nucleophilic acyl substitution reaction, the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon is stabilized by the electron-withdrawing fluorine atoms, which help to delocalize the negative charge on the oxygen atom. nih.gov This stabilization can lower the activation energy of the reaction, leading to an increased reaction rate.

Altered Acidity of α-Protons: The geminal difluoro group increases the acidity of the protons on the adjacent C2 carbon (the α-protons). The electron-withdrawing fluorine atoms stabilize the conjugate base (carbanion) that would be formed upon deprotonation, making these protons more susceptible to removal by a base.

The table below summarizes the key electronic effects of the geminal difluoro moiety.

| Electronic Effect | Description | Consequence on Reactivity |

| Inductive Effect (-I) | Strong withdrawal of electron density by the highly electronegative fluorine atoms. nih.gov | Increases the electrophilicity of the ester carbonyl carbon. |

| Intermediate Stabilization | The electron-withdrawing nature of fluorine stabilizes anionic intermediates formed during nucleophilic attack. | Lowers the activation energy for nucleophilic substitution reactions. |

| Increased α-Proton Acidity | The difluoro group stabilizes the carbanion formed upon deprotonation of the C2 position. | Enhances the potential for reactions involving the α-carbon. |

Hydrolysis and Transesterification Reactions of this compound

Hydrolysis and transesterification are fundamental reactions of esters. For this compound, these reactions are significantly influenced by the electronic properties of the geminal difluoro group.

The hydrolysis of an ester is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org The reaction can be catalyzed by either acid or base. chemguide.co.uk

The strong electron-withdrawing effect of the geminal difluoro group in this compound is expected to increase the rate of hydrolysis. Studies on related fluorinated esters have shown a direct correlation between the number of fluorine atoms and the rate of hydrolysis. For instance, in peptide models with C-terminal fluorinated ethyl esters, the introduction of a single fluorine atom increased the hydrolysis rate significantly, and the rate continued to increase with the addition of more fluorine atoms. nih.gov The trifluoroethyl ester was found to hydrolyze the fastest. nih.gov This suggests that this compound will undergo hydrolysis more readily than non-fluorinated ethyl hexanoate (B1226103) due to the enhanced electrophilicity of the carbonyl carbon. The hydrolytic stability of such fluorinated esters can be tailored over a broad pH range. nih.gov The reaction, particularly under basic conditions, is generally considered irreversible and thermodynamically favorable, as the resulting carboxylate is deprotonated, driving the equilibrium towards the products. chemistrysteps.comucoz.com

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is typically an irreversible process that goes to completion. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. masterorganicchemistry.com

Deprotonation: The ethoxide ion is a strong base and deprotonates the newly formed 3,3-difluorohexanoic acid to yield the 3,3-difluorohexanoate carboxylate salt and ethanol (B145695). This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.comyoutube.com

The presence of the geminal difluoro group accelerates this process by making the carbonyl carbon a better electrophile for the initial attack by the hydroxide ion.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification. chemistrysteps.comyoutube.com The reaction requires an excess of water to shift the equilibrium towards the products. chemguide.co.uk

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which makes the carbonyl carbon significantly more electrophilic. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the ethoxy group, converting it into a good leaving group (ethanol). youtube.com

Elimination of the Leaving Group: The intermediate collapses, and ethanol is eliminated as a neutral molecule.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst and forming 3,3-difluorohexanoic acid. youtube.com

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org This reaction is a valuable tool for derivatization, allowing for the modification of the ester group to alter the physical and chemical properties of the molecule. For this compound, transesterification can be used to replace the ethyl group with other alkyl or functionalized groups.

The reaction can be catalyzed by either an acid or a base. wikipedia.org

Base-Catalyzed Transesterification: An alkoxide (e.g., methoxide, CH₃O⁻) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The original alkoxy group (ethoxide) is then eliminated, yielding a new ester (e.g., 3,3-Difluorohexanoic acid methyl ester). masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, but an alcohol is used as the nucleophile instead of water. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. wikipedia.org

This process of derivatization is crucial in synthetic chemistry for creating a library of related compounds from a common fluorinated scaffold, which can be used in materials science or for the synthesis of more complex molecules.

Nucleophilic and Electrophilic Transformations at the Ester and Alkyl Moieties

The presence of two electron-withdrawing fluorine atoms at the 3-position of the hexanoyl chain significantly modulates the electron density and reactivity of both the carbonyl group and the adjacent carbon atoms in this compound.

Reactions Involving the Carbonyl Group

The carbonyl group of this compound serves as a primary site for nucleophilic attack. Standard ester transformations, such as hydrolysis and reduction, are expected to proceed, though the reaction kinetics and conditions may be altered by the electronic influence of the gem-difluoro group.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3,3-difluorohexanoic acid and ethanol. The strong inductive effect of the fluorine atoms can influence the rate of both acid-catalyzed and base-promoted hydrolysis. In base-promoted hydrolysis, the electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion.

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, 3,3-difluorohexan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the alcohol. While specific studies on this compound are not extensively documented, the reduction of similar esters is a well-established transformation.

| Reaction | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 3,3-Difluorohexanoic acid |

| Reduction | LiAlH₄, then H₂O | 3,3-Difluorohexan-1-ol |

This table presents expected transformations based on general ester reactivity.

Reactions at the α-Carbon and Adjacent Positions

The acidity of the protons at the α-carbon (C2) of this compound is a key factor in its reactivity, enabling the formation of enolates and subsequent reactions with electrophiles. The electron-withdrawing gem-difluoro group at the β-position (C3) is expected to increase the acidity of the α-protons through inductive effects.

Enolate Formation and Alkylation: Treatment of the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to form a lithium enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an Sₙ2 fashion to introduce a substituent at the α-position. This reaction is a powerful tool for carbon-carbon bond formation.

For instance, the enolate of this compound could be reacted with methyl iodide to yield ethyl 2-methyl-3,3-difluorohexanoate. The efficiency of such alkylations depends on factors like the choice of base, solvent, temperature, and the nature of the electrophile.

A related and highly relevant transformation is the Claisen condensation. While not a direct reaction of the pre-formed enolate with an external electrophile, it involves the enolate of one ester molecule attacking the carbonyl group of another. For example, the synthesis of ethyl difluoroacetoacetate proceeds via a Claisen condensation of ethyl difluoroacetate (B1230586) and ethyl acetate, highlighting the utility of difluoroester enolates in synthesis.

Radical Reactions and Fluorine Abstraction Studies

While the C-F bond is generally strong, radical reactions involving fluorine abstraction from gem-difluoroalkanes can be initiated under specific conditions, often photochemically or with potent radical initiators. However, such reactions for this compound are not well-documented in readily available literature.

More commonly, radical reactions involving fluorinated compounds focus on the addition of radicals to fluorinated alkenes or the generation of radicals from precursors like bromo- or iodo-difluoroesters. For instance, the radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers is a known method for synthesizing difluoroacetyl-substituted compounds. While not directly involving fluorine abstraction from the target molecule, these studies provide insight into the behavior of radicals in the vicinity of gem-difluoro groups.

The synthesis of β-tosyloxylated gem-difluoroalkanes via oxidative fluorination of vinyl sulfonates, which involves a nih.govlibretexts.org-sulfonyloxy migration, is another example of the complex radical pathways that can be accessed with fluorinated substrates.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments

The presence of the gem-difluoro group can significantly influence the selectivity of reactions in complex environments.

Chemoselectivity: In molecules with multiple reactive sites, the electronic nature of the gem-difluoro group can direct reagents to a specific functional group. For example, the increased electrophilicity of the ester carbonyl in this compound might favor nucleophilic attack at this position over other less activated carbonyl groups in a molecule.

Regioselectivity: In reactions involving the formation of enolates from unsymmetrical ketones, the position of deprotonation can be controlled to form either the kinetic or thermodynamic enolate. While this compound itself is not an unsymmetrical ketone, the principles of regioselective enolate formation are crucial when this moiety is part of a larger, more complex molecule.

Stereoselectivity: When a chiral center is present in the molecule or is formed during a reaction, the gem-difluoro group can influence the stereochemical outcome. For instance, in the alkylation of an enolate derived from a chiral ester, the approach of the electrophile can be directed by existing stereocenters, leading to the preferential formation of one diastereomer. Furthermore, stereoselective methods have been developed for the C-F activation of geminal difluoroalkanes using frustrated Lewis pairs with chiral Lewis bases, leading to enantioenriched products. While not directly demonstrated on this compound, these studies highlight the potential for stereocontrol in reactions involving gem-difluoro moieties.

Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 3,3-Difluorohexanoic acid ethyl ester. By employing a multi-nuclear approach and advanced 2D techniques, each atom's chemical environment and connectivity can be precisely mapped.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed electronic and structural map of the molecule. The presence of fluorine atoms induces significant and informative splitting patterns through heteronuclear coupling.

¹H NMR: The proton spectrum is characterized by distinct signals for the ethyl ester and the hexanoic acid chain. The protons on carbons adjacent to the difluorinated center (C2 and C4) exhibit complex splitting due to coupling with both adjacent protons and the two fluorine atoms (³JHF).

¹³C NMR: The carbon spectrum is particularly informative due to carbon-fluorine coupling. The carbon atom bearing the two fluorine atoms (C3) displays a characteristic triplet with a large one-bond coupling constant (¹JCF), and its chemical shift is significantly moved downfield to approximately 120 ppm. Carbons C2 and C4 also appear as triplets due to two-bond (²JCF) coupling. The carbonyl carbon (C1) is also expected to show a triplet due to ²JCF coupling.

¹⁹F NMR: The two fluorine atoms at the C3 position are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. This signal is split into a triplet of triplets due to three-bond coupling (³JHF) with the protons on C2 and C4, confirming the position of the gem-difluoro group within the alkyl chain.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on O-CH₂ | ¹H | ~4.2 | Quartet (q) | ³JHH ≈ 7.1 |

| H on C2 | ¹H | ~2.9 | Triplet (t) | ³JHF ≈ 15-18 |

| H on C4 | ¹H | ~2.1 | Triplet of triplets (tt) | ³JHH ≈ 7.5, ³JHF ≈ 12-15 |

| H on C5 | ¹H | ~1.5 | Sextet | ³JHH ≈ 7.5 |

| H on C6 | ¹H | ~0.9 | Triplet (t) | ³JHH ≈ 7.4 |

| H on O-CH₂-CH₃ | ¹H | ~1.3 | Triplet (t) | ³JHH ≈ 7.1 |

| C1 (C=O) | ¹³C | ~169 | Triplet (t) | ²JCF ≈ 25-30 |

| C2 | ¹³C | ~38 | Triplet (t) | ²JCF ≈ 20-25 |

| C3 (CF₂) | ¹³C | ~120 | Triplet (t) | ¹JCF ≈ 240-250 |

| C4 | ¹³C | ~32 | Triplet (t) | ²JCF ≈ 20-25 |

| C5 | ¹³C | ~22 | Singlet (s) | - |

| C6 | ¹³C | ~13 | Singlet (s) | - |

| O-CH₂ | ¹³C | ~62 | Singlet (s) | - |

| O-CH₂-CH₃ | ¹³C | ~14 | Singlet (s) | - |

| F on C3 | ¹⁹F | -100 to -115 | Triplet of triplets (tt) | ³JHF (with H2) ≈ 15-18, ³JHF (with H4) ≈ 12-15 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted signals and confirming the molecule's covalent framework. hmdb.carsc.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting H6 to H5, H5 to H4, and H4 to the protons on C2, confirming the integrity of the hexanoic backbone. A distinct correlation between the methyl and methylene (B1212753) protons of the ethyl group would also be observed. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). hmdb.calibretexts.org This technique would be used to definitively assign each carbon signal by correlating it with its already-assigned proton signal (e.g., the proton signal at ~0.9 ppm would correlate to the carbon signal at ~13 ppm, assigning them to C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (²JCH and ³JCH) couplings, which is vital for connecting different parts of the molecule. hmdb.ca Key correlations would include the methylene protons of the ethyl group (O-CH₂) showing a cross-peak to the carbonyl carbon (C1), and the protons on C2 showing correlations to both C1 and the fluorinated carbon, C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. libretexts.org For a flexible molecule like this ester, NOESY can provide insights into preferred conformations by showing correlations between protons on non-adjacent carbons, such as between the protons on C2 and C4.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₈H₁₄F₂O₂). The calculated exact mass is 180.0907, distinguishing it from any isomers or compounds with the same nominal mass. Furthermore, analysis of the fragmentation patterns in the mass spectrum reveals the molecule's structure.

The fragmentation of ethyl esters is well-understood and typically involves several key pathways. aip.org

Loss of the Ethoxy Radical: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃), leading to a prominent acylium ion.

McLafferty Rearrangement: Esters with a hydrogen atom on the γ-carbon (C4) can undergo a McLafferty rearrangement, involving the transfer of this hydrogen to the carbonyl oxygen and subsequent cleavage of the α-β (C2-C3) bond. This results in the elimination of a neutral alkene and the formation of a new radical cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group is common. In this molecule, cleavage can also occur adjacent to the C-F₂ center.

Table 2: Predicted HRMS Fragments for this compound

| m/z (Calculated) | Formula | Description of Loss |

| 180.0907 | [C₈H₁₄F₂O₂]⁺˙ | Molecular Ion |

| 152.0645 | [C₅H₈F₂O₂]⁺˙ | Loss of ethylene (B1197577) (C₂H₄) via McLafferty Rearrangement |

| 135.0645 | [C₆H₈F₂O]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 111.0699 | [C₅H₈F₂]⁺ | Loss of carboxyl group (•COOC₂H₅) |

| 83.0501 | [C₄H₄F₂]⁺˙ | Subsequent fragmentation following McLafferty Rearrangement |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester functional group, typically found in the 1735-1750 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will be observed in the 2850-3000 cm⁻¹ range.

C-F Stretches: The C-F bonds give rise to very strong and characteristic absorption bands in the fingerprint region of the IR spectrum. For a gem-difluoro (CF₂) group, both symmetric and asymmetric stretching modes are expected, leading to intense, complex bands in the 1100-1300 cm⁻¹ range.

C-O Stretch: The C-O stretching vibrations of the ester group will also appear in the fingerprint region, typically between 1150-1250 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O and C-F bonds give strong IR signals, the less polar C-C backbone vibrations may be more prominent in the Raman spectrum, providing further structural confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C-H Stretching | Alkyl (sp³) | 2850 - 3000 | Medium |

| C=O Stretching | Ester | 1735 - 1750 | Strong |

| C-F Asymmetric Stretching | CF₂ | ~1250 - 1300 | Strong |

| C-F Symmetric Stretching | CF₂ | ~1100 - 1150 | Strong |

| C-O Stretching | Ester | 1150 - 1250 | Strong |

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structural Analysis

As this compound is a liquid at standard conditions, its direct analysis by single-crystal X-ray crystallography is not feasible. However, structural information could be obtained by forming a crystalline derivative (e.g., a solid amide) or a co-crystal with another suitable molecule.

While no published crystal structure for this specific compound or a close derivative is currently available, a hypothetical crystallographic analysis would provide the most definitive structural information. Such a study would yield precise measurements of:

Bond Lengths: Confirming the lengths of C-C, C=O, C-O, and C-F bonds (typically ~1.35 Å for C-F).

Bond Angles: Detailing the geometry, including the F-C-F angle of the gem-difluoro group (expected to be near the tetrahedral angle of 109.5°).

Torsional Angles: Defining the precise conformation of the alkyl chain in the solid state, revealing whether gauche or anti conformations are preferred.

Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, which would likely be governed by weak dipole-dipole interactions involving the ester and C-F₂ groups, as well as van der Waals forces.

This solid-state data provides a static, benchmark structure that is invaluable for calibrating computational models and understanding the fundamental conformational preferences of the molecule.

Computational Chemistry and Theoretical Investigations of 3,3 Difluorohexanoic Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a flexible molecule like 3,3-Difluorohexanoic acid ethyl ester, DFT is particularly useful for exploring its conformational landscape—the collection of different spatial arrangements of its atoms (conformers) and their relative energies.

The rotation around the single bonds in the hexanoic acid chain and the ethyl ester group gives rise to numerous possible conformers. DFT calculations can be used to perform a systematic conformational search to identify the most stable structures. For each potential conformer, the geometry is optimized to find the lowest energy arrangement of atoms. The presence of the two fluorine atoms on the third carbon atom significantly influences these preferences. The strong electronegativity of fluorine creates polar C-F bonds, leading to stereoelectronic effects, such as the gauche effect, which can stabilize certain conformations. DFT studies on similar 1,3-difluorinated systems have shown a strong preference for specific dihedral angles to minimize steric hindrance and optimize dipole interactions.

By calculating the single-point energies of all optimized conformers, a potential energy surface can be mapped, and the relative stability of each conformer can be determined. The conformer with the lowest energy is the global minimum, representing the most probable structure of the molecule in the gas phase.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT (Note: This data is illustrative of typical DFT results and is not from a published study on this specific molecule.)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | -178.5° (anti) | 0.00 | 75.3 |

| B | 65.2° (gauche) | 0.85 | 15.1 |

| C | -64.8° (gauche) | 0.88 | 9.6 |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a rigorous way to study electronic properties.

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations (Note: This data is illustrative and based on typical values for similar fluorinated esters.)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment | 3.15 | Debye |

| Ionization Potential | 10.8 | eV |

| Electron Affinity | -0.45 | eV |

| HOMO Energy | -7.9 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 10.0 | eV |

Molecular Dynamics Simulations to Explore Conformational Landscape and Solvent Interactions

While quantum chemical calculations are excellent for studying static molecules, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is invaluable for understanding the conformational flexibility of this compound and its interactions with its environment, particularly with solvents. researchgate.net

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds in small time steps, tracking the position and velocity of every atom.

For this compound, MD simulations can reveal how the molecule samples different conformations in solution. This provides a dynamic picture of the conformational landscape, showing the transitions between different low-energy states identified by DFT. Furthermore, MD is exceptionally well-suited for studying solvent effects. mdpi.com Simulations can show how solvent molecules arrange themselves around the fluorinated ester, particularly around the polar ester group and the C-F bonds. This can reveal the formation of hydrogen bonds (in protic solvents) and other non-covalent interactions that stabilize the molecule and influence its preferred conformation and solubility.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, providing detailed mechanistic insights. For this compound, this could involve modeling its synthesis (e.g., via fluorination of a precursor) or its reactions, such as hydrolysis.

Using methods like DFT, researchers can map the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, this method allows for the location of the transition state—the highest energy point along the reaction coordinate that connects reactants and products. mdpi.com The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the rate of the reaction. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. For instance, modeling the alkaline hydrolysis of this compound would involve calculating the energy barrier for the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The electron-withdrawing effect of the nearby difluoro group would be expected to influence this barrier.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are routinely used to predict spectroscopic data, which can be a powerful tool for structure elucidation and the interpretation of experimental spectra. nih.gov For this compound, key spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated.

NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated with good accuracy using quantum mechanical methods, often DFT. researchgate.net These calculations involve determining the magnetic shielding around each nucleus. Predicted spectra can then be compared with experimental data to confirm the structure. For this molecule, predicting the ¹⁹F NMR spectrum is particularly important for characterizing the difluoro moiety.

IR spectra can be simulated by calculating the vibrational frequencies of the molecule. arxiv.org Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the ester group or the characteristic C-F bond stretches. Comparing the calculated frequencies and their intensities with an experimental IR spectrum helps in assigning the observed absorption bands. researchgate.net

Table 3: Computationally Predicted Spectroscopic Data for this compound (Note: This data is illustrative, representing typical predicted values for the key functional groups.)

| Spectrum Type | Parameter | Predicted Value | Key Structural Feature |

|---|---|---|---|

| ¹³C NMR | Chemical Shift | ~170 ppm | Ester Carbonyl (C=O) |

| ¹³C NMR | Chemical Shift | ~115 ppm (triplet) | Difluorinated Carbon (CF₂) |

| ¹⁹F NMR | Chemical Shift | ~ -110 ppm | Geminal Fluorines (CF₂) |

| IR | Vibrational Frequency | ~1745 cm⁻¹ | C=O Stretch |

| IR | Vibrational Frequency | ~1100-1200 cm⁻¹ | C-F Stretches |

Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Ester Systems

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net Instead of studying a single molecule in depth, QSPR models are built from a dataset of related compounds to create a statistical model that can predict the properties of new or untested molecules. mdpi.com

To develop a QSPR model for a series of fluorinated esters including this compound, one would first assemble a dataset of these compounds with known experimental data for a property of interest (e.g., boiling point, lipophilicity (logP), or reactivity). For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode information about the molecule's topology, geometry, and electronic structure. escholarship.org

Using statistical methods like multiple linear regression, a mathematical equation is derived that links the descriptors to the experimental property. acs.org Such a model could be used to predict the properties of this compound or other similar compounds without the need for experimental measurements. QSPR is particularly valuable in fields like materials science and drug discovery for screening large numbers of candidate molecules efficiently. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Water |

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Fluorinated Carboxylic Acids and Derivatives

3,3-Difluorohexanoic acid ethyl ester serves as a valuable precursor for the synthesis of a variety of novel fluorinated carboxylic acids and their derivatives. The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield 3,3-difluorohexanoic acid. This carboxylic acid can then be converted into a range of derivatives, such as acid chlorides, amides, and other esters, which are important intermediates in the synthesis of more complex molecules.

The presence of the difluoro group in these molecules can significantly alter their physical, chemical, and biological properties. For instance, fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Therefore, the ability to introduce a difluorinated alkyl chain via 3,3-difluorohexanoic acid and its derivatives is of considerable interest in drug discovery and development.

Table 1: Examples of Fluorinated Carboxylic Acids and Derivatives Synthesized from this compound

| Derivative | Synthetic Transformation | Potential Application |

| 3,3-Difluorohexanoic acid | Hydrolysis | Intermediate for further derivatization |

| 3,3-Difluorohexanoyl chloride | Reaction with thionyl chloride | Acylating agent in synthesis |

| N-Aryl-3,3-difluorohexanamides | Amidation with anilines | Pharmaceutical intermediates |

| Methyl 3,3-difluorohexanoate | Transesterification | Alternative ester intermediate |

Role in the Construction of Complex Polyfluorinated Organic Molecules

The unique reactivity of this compound makes it a key component in the construction of complex polyfluorinated organic molecules. These molecules are of interest for their potential applications in materials science, agrochemicals, and pharmaceuticals.

Incorporation into Natural Product Synthesis and Analog Development

While direct incorporation of the entire 3,3-difluorohexanoate moiety into natural product total synthesis is not extensively documented, the strategic use of fluorinated building blocks is a growing area of research. The synthesis of analogs of natural products containing fluorine atoms can lead to compounds with improved biological activity or altered pharmacological profiles. For example, many classes of natural products contain ester functionalities, and the introduction of fluorine can be a key modification. researchgate.net The development of synthetic methods to create fluorinated analogs of natural products is an active field of chemical synthesis. nih.gov

Design of Advanced Synthetic Scaffolds with Tunable Properties

This compound can be utilized in the design of advanced synthetic scaffolds. These scaffolds serve as core structures that can be further functionalized to create libraries of compounds with diverse and tunable properties. The gem-difluoro group can influence the conformation and electronic properties of the scaffold, providing a means to fine-tune the biological activity or material properties of the final products. The development of three-dimensional synthetic biomaterials as scaffolds is a central theme in fields ranging from cellular biophysics to regenerative medicine. nih.gov

Utilization in C-C Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis. This compound can participate in several important C-C bond-forming reactions, primarily through the chemistry of its corresponding enolate.

Enolate Chemistry and Alkylation Reactions

The protons on the carbon atom adjacent to the ester carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in alkylation reactions to form new C-C bonds. mnstate.edulibretexts.org The formation of either the kinetic or thermodynamic enolate can often be controlled by the choice of base and reaction conditions. bham.ac.ukyoutube.com For esters, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common to avoid side reactions such as saponification. masterorganicchemistry.com

Table 2: Key Aspects of Enolate Formation and Alkylation

| Factor | Description |

| Base | Strong, non-nucleophilic bases like LDA are often used to completely deprotonate the ester. mnstate.edu |

| Temperature | Low temperatures (e.g., -78 °C) are typically employed to control the reaction and prevent side reactions. bham.ac.uk |

| Electrophile | Primary alkyl halides are good electrophiles for SN2 reactions with the enolate. libretexts.org |

| Stereoselectivity | The geometry of the enolate (E or Z) can influence the stereochemical outcome of the alkylation. bham.ac.uk |

Condensation and Cycloaddition Reactions

Enolates derived from this compound can also participate in condensation reactions. For example, they can react with other carbonyl compounds in aldol-type condensations or with other esters in Claisen condensations to form more complex carbon skeletons. mnstate.edulibretexts.org These reactions are fundamental in organic synthesis for building molecular complexity.

Furthermore, the double bond of the enol or enolate form of this compound could potentially participate in cycloaddition reactions. [3+2] cycloaddition reactions, for instance, are powerful methods for the construction of five-membered rings. mdpi.comresearchgate.net The presence of the fluorine atoms could influence the reactivity and selectivity of these cycloaddition reactions, offering a pathway to novel fluorinated heterocyclic compounds. researchgate.net

Chiral Resolution and Asymmetric Synthesis Involving this compound

The utility of this compound as a building block in stereoselective synthesis is nuanced by its inherent molecular structure. The compound itself is achiral due to the presence of a geminal difluoro group at the C-3 position, which creates a plane of symmetry. Consequently, for this ester to be relevant in the fields of chiral resolution and asymmetric synthesis, it must first be chemically modified to introduce a chiral center.

Strategies for Introducing Chirality and Subsequent Resolution

A primary strategy involves the introduction of a functional group at a position other than C-3, which would render the molecule chiral. For instance, the introduction of a hydroxyl group or an amino group at the C-2, C-4, or C-5 position would create a racemic mixture of a new derivative. This racemic mixture could then be subjected to classical or enzymatic resolution techniques to separate the enantiomers.

One hypothetical pathway could involve the α-hydroxylation of the corresponding enolate of this compound to produce ethyl 3,3-difluoro-2-hydroxyhexanoate. This racemic α-hydroxy ester could then be resolved. Common methods for the resolution of racemic carboxylic acids and their derivatives are well-established and include:

Diastereomeric Salt Formation: The racemic 3,3-difluoro-2-hydroxyhexanoic acid (obtained after hydrolysis of the ester) could be reacted with a chiral amine to form diastereomeric salts. wikipedia.org These salts often exhibit different solubilities, allowing for their separation by fractional crystallization.

Enzymatic Resolution: Lipases and esterases are frequently used for the kinetic resolution of racemic esters. mdpi.com For example, a lipase (B570770) could selectively hydrolyze one enantiomer of the racemic ethyl 3,3-difluoro-2-hydroxyhexanoate, leaving the other enantiomer unreacted. This method is known for its high enantioselectivity under mild conditions.

| Resolution Method | Principle | Potential Application to Derivatives |

| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base (or vice versa) to form diastereomeric salts with different physical properties (e.g., solubility). | The hydrolyzed derivative, racemic 3,3-difluoro-2-hydroxyhexanoic acid, could be resolved using a chiral amine like (S)-1-phenylethylamine. |

| Enzymatic Kinetic Resolution | A chiral biocatalyst (e.g., a lipase) selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. | Racemic ethyl 3,3-difluoro-2-hydroxyhexanoate could be subjected to hydrolysis by Candida antarctica lipase B, which might selectively hydrolyze the (R)- or (S)-ester. |

| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). | The racemic ester derivative could be directly separated on a polysaccharide-based chiral column. |

Role in Asymmetric Synthesis

In asymmetric synthesis, the gem-difluoro group of this compound can serve as a valuable structural motif. While the starting ester is achiral, its derivatives can be substrates in enantioselective reactions. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity and stereoselectivity of reactions at adjacent positions. For example, the asymmetric reduction of a ketone derivative, such as ethyl 3,3-difluoro-5-oxohexanoate, could be achieved using chiral catalysts. The difluoromethyl group can act as a steric and electronic director, potentially leading to high diastereoselectivity or enantioselectivity in the formation of the corresponding alcohol. Such catalytic asymmetric hydrogenations are a powerful tool for creating chiral fluorinated molecules.

Furthermore, the 3,3-difluorohexanoate backbone can be incorporated into more complex molecules where the difluoro group acts as a bioisostere for a carbonyl group, an ether linkage, or other functional groups, potentially modulating the biological activity of the final compound.

Development of Fluorinated Motifs for Material Science and Analytical Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, a feature that is highly exploited in material science and analytical chemistry. This compound represents a versatile precursor for introducing the 3,3-difluoroalkyl motif into a variety of advanced materials.

Applications in Material Science

The gem-difluoroalkane unit is a key component in the design of new materials with tailored properties.

Liquid Crystals: The introduction of fluorinated segments into mesogenic molecules is a common strategy to modify their properties, such as dielectric anisotropy (Δε), viscosity, and thermal stability. beilstein-journals.orgbiointerfaceresearch.combeilstein-journals.org The 3,3-difluorohexyl group, derived from our title compound, could be attached to a rigid core structure (e.g., biphenyl (B1667301) or terphenyl systems) to create new liquid crystalline materials. The strong dipole moment of the C-F bonds, when appropriately positioned within the molecular architecture, can significantly influence the dielectric anisotropy, which is a critical parameter for display applications. researchgate.net

Fluorinated Polymers and Surfaces: Polymers containing gem-difluoroalkyl units can exhibit low surface energy, high thermal stability, and chemical resistance. 3,3-Difluorohexanoic acid can be converted into monomers suitable for polymerization. For example, it could be reduced to 3,3-difluorohexanol, which can then be converted to a fluorinated acrylate (B77674) or methacrylate (B99206) monomer. The resulting polymers would possess hydrophobic and lipophobic properties, making them suitable for applications such as protective coatings, low-friction surfaces, and advanced textiles.

Fluorinated Surfactants: Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water. 20.210.105 The 3,3-difluorohexyl chain can serve as the hydrophobic tail of a surfactant molecule. By converting the ester group of this compound into a hydrophilic head group (e.g., a carboxylate, sulfonate, or polyethylene (B3416737) glycol chain), novel partially fluorinated surfactants can be synthesized. These surfactants could find applications in areas such as specialized coatings, fire-fighting foams, and microfluidics.

| Material Class | Potential Role of the 3,3-Difluorohexanoate Motif | Expected Properties |

| Liquid Crystals | Serves as a terminal aliphatic chain on a rigid mesogenic core. | Modification of dielectric anisotropy, viscosity, and mesophase stability. |

| Polymers | Incorporated into the side chain of acrylate or methacrylate polymers. | Low surface energy, hydrophobicity, lipophobicity, chemical resistance. |

| Surfactants | Forms the hydrophobic tail of an amphiphilic molecule. | High surface activity, reduction of surface tension in aqueous and organic media. |

Applications in Analytical Chemistry

The fluorine-19 (¹⁹F) nucleus has properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, which makes ¹⁹F NMR a highly sensitive and specific analytical technique.

¹⁹F NMR Probes: this compound can be used to synthesize molecules that act as ¹⁹F NMR probes. The gem-difluoro group provides a strong and distinct signal in the ¹⁹F NMR spectrum. These probes can be designed to report on their local microenvironment, such as pH, temperature, or the presence of specific ions or biomolecules. nih.govnih.gov For example, the ester could be functionalized with a chelating agent to create a probe for metal ion detection, where ion binding would induce a change in the ¹⁹F chemical shift. The sensitivity of the ¹⁹F chemical shift to the surrounding electronic environment makes it a powerful tool for studying molecular interactions and dynamics without the background noise present in ¹H NMR of biological samples. rsc.org

Future Perspectives and Emerging Research Directions

Integration of 3,3-Difluorohexanoic Acid Ethyl Ester in Flow Chemistry and Microreactor Technologies

Currently, there are no specific studies detailing the synthesis or application of this compound using flow chemistry or microreactor technologies. In theory, the continuous-flow synthesis of this compound could offer advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety for handling potentially reactive fluorinating agents, and the potential for higher yields and purity. Future research in this area would likely focus on developing and optimizing a continuous-flow process for its synthesis, potentially involving the fluorination of a suitable precursor within a microreactor. The benefits of such a system would need to be demonstrated through rigorous experimental investigation.

Sustainable Synthesis and Green Chemistry Approaches

Chemoinformatics and Machine Learning for Predicting Reactivity and Synthetic Routes

Chemoinformatics and machine learning are powerful tools for predicting chemical reactivity and designing synthetic routes. chemrxiv.orgresearchgate.net However, there are no specific chemoinformatic models or machine learning algorithms reported in the literature that have been trained on or applied to the reactivity and synthesis of this compound. In the future, as more data on the reactions of fluorinated compounds become available, it may be possible to develop predictive models that could aid in the design of efficient synthetic pathways to this and related molecules. Such models could help in selecting the optimal reagents, catalysts, and reaction conditions, thereby accelerating the discovery of novel applications.

Exploration of Bio-Inspired Synthesis and Biocatalytic Transformations

Bio-inspired synthesis and biocatalysis offer promising avenues for the development of novel and sustainable chemical transformations. mdpi.com The application of these approaches to the synthesis of organofluorine compounds is an active area of research. However, there are currently no published reports on the bio-inspired synthesis or biocatalytic transformation of this compound. Future research in this area could involve screening for enzymes that can catalyze the fluorination of a suitable precursor or the selective transformation of the ester group in the presence of the difluoro moiety. The discovery of such biocatalysts could open up new, environmentally friendly routes to this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.